Cas no 1523065-07-7 (3-Bromo-4-chloro-5-nitrobenzoic acid)

3-Bromo-4-chloro-5-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-Bromo-4-chloro-5-nitrobenzoic acid
- AT26731
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- MDL: MFCD24107187
- インチ: 1S/C7H3BrClNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)
- InChIKey: CBRQOWWWIHVGHD-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(=O)O)=CC(=C1Cl)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 257
- トポロジー分子極性表面積: 83.1
- 疎水性パラメータ計算基準値(XlogP): 3.4
3-Bromo-4-chloro-5-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B682588-100mg |
3-Bromo-4-chloro-5-nitrobenzoic acid |
1523065-07-7 | 100mg |
$ 678.00 | 2023-04-18 | ||
TRC | B682588-25mg |
3-Bromo-4-chloro-5-nitrobenzoic acid |
1523065-07-7 | 25mg |
$ 276.00 | 2023-04-18 | ||
Enamine | EN300-3357751-0.05g |
3-bromo-4-chloro-5-nitrobenzoic acid |
1523065-07-7 | 95% | 0.05g |
$160.0 | 2023-09-04 | |
A2B Chem LLC | AI36960-1g |
3-Bromo-4-chloro-5-nitrobenzoic acid |
1523065-07-7 | 95% | 1g |
$757.00 | 2024-01-03 | |
Enamine | EN300-3357751-10g |
3-bromo-4-chloro-5-nitrobenzoic acid |
1523065-07-7 | 95% | 10g |
$2946.0 | 2023-09-04 | |
TRC | B682588-250mg |
3-Bromo-4-chloro-5-nitrobenzoic acid |
1523065-07-7 | 250mg |
$ 1200.00 | 2023-04-18 | ||
Enamine | EN300-3357751-0.25g |
3-bromo-4-chloro-5-nitrobenzoic acid |
1523065-07-7 | 95% | 0.25g |
$339.0 | 2023-09-04 | |
Enamine | EN300-3357751-5.0g |
3-bromo-4-chloro-5-nitrobenzoic acid |
1523065-07-7 | 95% | 5g |
$1987.0 | 2023-05-25 | |
Enamine | EN300-3357751-0.1g |
3-bromo-4-chloro-5-nitrobenzoic acid |
1523065-07-7 | 95% | 0.1g |
$238.0 | 2023-09-04 | |
Enamine | EN300-3357751-1g |
3-bromo-4-chloro-5-nitrobenzoic acid |
1523065-07-7 | 95% | 1g |
$685.0 | 2023-09-04 |
3-Bromo-4-chloro-5-nitrobenzoic acid 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
3-Bromo-4-chloro-5-nitrobenzoic acidに関する追加情報
3-Bromo-4-chloro-5-nitrobenzoic Acid (CAS No. 1523065-07-7): A Comprehensive Overview
The compound 3-Bromo-4-chloro-5-nitrobenzoic Acid (commonly referred to by its CAS No., 1523065-07-7) is a highly substituted aromatic carboxylic acid with significant applications in various fields of chemistry, including pharmaceuticals, agrochemicals, and material sciences. This compound is characterized by its unique structure, which features a benzoic acid backbone with bromine, chlorine, and nitro groups attached at specific positions on the aromatic ring. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for both academic research and industrial applications.
Recent studies have highlighted the potential of 3-Bromo-4-chloro-5-nitrobenzoic Acid as a key intermediate in the synthesis of bioactive compounds. Researchers have explored its role in the development of novel antibiotics, antifungal agents, and anticancer drugs. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against several drug-resistant bacterial strains, suggesting its potential in combating antibiotic resistance.
The synthesis of 3-Bromo-4-chloro-5-nitrobenzoic Acid involves a multi-step process that typically begins with the nitration of bromobenzoic acid derivatives. The introduction of chlorine and nitro groups at specific positions on the aromatic ring requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the production process, making it more efficient and environmentally friendly.
In terms of physical properties, 3-Bromo-4-chloro-5-nitrobenzoic Acid is known for its high melting point (above 280°C) and moderate solubility in polar solvents such as water and methanol. These properties make it suitable for use in high-performance liquid chromatography (HPLC) applications, where it serves as a reference standard for the analysis of similar compounds.
One of the most promising areas of research involving 3-Bromo-4-chloro-5-nitrobenzoic Acid is its application in nanotechnology. Scientists have investigated its ability to act as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and drug delivery systems.
Furthermore, recent advancements in computational chemistry have enabled researchers to predict the electronic properties of 3-Bromo-4-chloro-5-nitrobenzoic Acid with unprecedented accuracy. Using density functional theory (DFT), scientists have modeled the molecule's electronic structure and identified key interactions that govern its reactivity in different chemical environments.
In conclusion, 3-Bromo-4-chloro-5-nitrobenzoic Acid (CAS No. 1523065-07-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a valuable tool for both academic research and industrial innovation.
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